2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid
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Overview
Description
2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid is a compound that features a benzoic acid moiety linked to a pyrazole ring via an aminomethyl group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both the benzoic acid and pyrazole functionalities allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation.
Aminomethylation: The pyrazole derivative is then subjected to aminomethylation using formaldehyde and an amine source to introduce the aminomethyl group.
Coupling with Benzoic Acid: The aminomethylated pyrazole is then coupled with benzoic acid or its derivatives under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as inflammatory pathways, by inhibiting or activating key enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazol-5-yl derivatives: These compounds share the pyrazole ring structure and exhibit similar reactivity and biological activity.
Benzoic acid derivatives: Compounds with benzoic acid moieties also show comparable chemical behavior and applications.
Uniqueness
2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid is unique due to the combination of the pyrazole and benzoic acid functionalities, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H17N3O2 |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-[[(2-ethyl-5-methylpyrazol-3-yl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C14H17N3O2/c1-3-17-13(8-10(2)16-17)15-9-11-6-4-5-7-12(11)14(18)19/h4-8,15H,3,9H2,1-2H3,(H,18,19) |
InChI Key |
YGIWMRCYGSNMBS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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